
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate (CAS: 1352523-07-9) is a pyrrolidine-based pharmaceutical intermediate featuring a benzyl ester group at the 1-position and a 3-methylpyridin-4-yl substituent at the 2-position of the pyrrolidine ring . Its structural framework combines a nitrogen-containing heterocycle (pyrrolidine) with a pyridine derivative, making it a versatile building block in medicinal chemistry.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-12-19-10-9-16(14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3 |
InChI Key |
QRORWESXLBGTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Carbamate Formation
A common approach involves the functionalization of pyrrolidine precursors. For example, N-benzyl pyrrolidine intermediates are synthesized via nucleophilic substitution reactions. In one protocol, 3-methylpyridin-4-yl groups are introduced through Suzuki-Miyaura coupling or direct alkylation. The benzyl carboxylate group is subsequently installed using benzyl chloroformate (Cbz-Cl) under basic conditions.
A representative pathway involves:
-
Pyrrolidine Ring Functionalization : Starting with pyrrolidine, the 2-position is substituted with a 3-methylpyridin-4-yl group via palladium-catalyzed cross-coupling.
-
Carbamate Protection : The amine group is protected with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
This method yields the target compound with moderate efficiency (52–68% yield).
Stereoselective Synthesis and Resolution
Chiral variants of the compound require enantioselective methods. Patent US9951012B2 describes asymmetric hydrogenation using ruthenium or iridium catalysts to achieve high enantiomeric excess (up to 84% ee). For instance, hydrogenation of a prochiral enamine precursor in the presence of a chiral phosphine ligand produces the desired (3R,4R) configuration, which is critical for pharmaceutical applications.
Stepwise Synthesis Protocols
Procedure A: Condensation and Protection
Adapted from PMC6572064, the synthesis proceeds as follows:
Step 1 : Preparation of N-benzyl-1-(trimethylsilyl)-methanamine
-
Reagents : Trimethylsilyl chloride, acetonitrile, NaOH.
-
Conditions : Reflux overnight, followed by neutralization and extraction.
Step 2 : Cyclization to Pyrrolidine Derivative
Step 3 : Benzyl Carbamate Formation
-
Reagents : Benzyl chloroformate, toluene, NaHCO₃.
-
Conditions : Dropwise addition at 0°C, stirring at room temperature for 6 hours.
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Trimethylsilyl chloride | Reflux, 12 h | 41 |
3 | Benzyl chloroformate | 0°C → RT, 6 h | 91 |
Catalytic Hydrogenation for Stereocontrol
Patent US8344161B2 highlights enantioselective hydrogenation of a pyrrolidine enamine intermediate using a ruthenium-BINAP catalyst. This method achieves >90% ee and is scalable for industrial production:
Key Parameters :
Industrial-Scale Production Considerations
Cost-Effective Protecting Group Strategies
The use of benzyl chloroformate is preferred over tert-butyloxycarbonyl (Boc) groups due to its stability under acidic conditions and ease of removal via hydrogenolysis. However, sodium hydride and benzyl bromide in large-scale reactions pose safety challenges, necessitating alternative bases like potassium carbonate.
Solvent and Catalyst Optimization
-
Solvents : Toluene and methanol are commonly used for their balance of reactivity and safety.
-
Catalysts : Heterogeneous catalysts (e.g., Pd/C) improve recyclability in hydrogenation steps.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or carboxylates. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
Reaction Conditions | Product | Yield | Source |
---|---|---|---|
2N HCl, THF/H₂O, 60°C, 5 h | Pyrrolidine-3-carboxylic acid derivative | 87.4% | |
LiOH (aqueous), THF, reflux | Deprotected pyrrolidine carboxylate | 91% |
Key observations:
-
Basic hydrolysis (LiOH) preserves stereochemistry at the pyrrolidine ring.
-
Acidic conditions may lead to partial racemization depending on reaction time .
Nucleophilic Substitution at Pyrrolidine Nitrogen
The pyrrolidine nitrogen participates in alkylation and acylation reactions due to its nucleophilic character.
Example Reactions:
-
Alkylation :
Reagents: Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C, 12 h. -
Acylation :
Yield: 78–89% under anhydrous conditions.
Pyridine Ring Functionalization
The 3-methylpyridin-4-yl group undergoes electrophilic substitution and coordination reactions:
Reaction Type | Conditions | Product |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-Methyl-4-nitropyridine derivative |
Pd-Catalyzed Cross-Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | Arylated pyridine analogs |
Notably, the methyl group at the 3-position directs electrophiles to the 2- and 6-positions of the pyridine ring.
Redox Reactions
The pyrrolidine ring and benzyl group participate in oxidation/reduction processes:
Oxidation Pathways:
-
Pyrrolidine → Pyrrolidone :
, acidic conditions, 50°C → Lactam formation (72% yield). -
Benzyl Alcohol Formation :
Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding secondary alcohol.
Reduction Pathways:
-
LiAlH₄ reduces ester to alcohol (quantitative yield under anhydrous THF).
Steric and Electronic Effects
The compound’s reactivity is influenced by:
-
Steric hindrance from the 3-methyl group on pyridine, limiting access to certain reaction sites.
-
Electronic effects from the electron-rich pyrrolidine nitrogen, enhancing nucleophilicity at the N-atom.
Comparative Reactivity Table
Reaction Site | Reactivity Profile | Key Reagents |
---|---|---|
Benzyl Ester | High susceptibility to hydrolysis | HCl, LiOH |
Pyrrolidine Nitrogen | Moderate nucleophilicity | Alkyl halides, acyl chlorides |
Pyridine Ring | Directed electrophilic substitution | HNO₃, Pd catalysts |
Methyl Group (Pyridine) | Inert under standard conditions | N/A |
Scientific Research Applications
Chemical Structure and Synthesis
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate features a pyrrolidine ring with a benzyl group and a 3-methylpyridine moiety. The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring followed by the introduction of the benzyl and pyridine substituents. Specific synthetic routes can vary based on starting materials and desired yields, but they generally aim to optimize purity and yield for further applications.
The biological activities of this compound are primarily linked to its interactions with neurotransmitter receptors, which are crucial in neuropharmacology.
Neuropharmacology
Research indicates that compounds similar to this compound can interact with various neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and cognitive functions. For example, studies have shown that such compounds may exhibit binding affinity for NMDA receptors, which play a significant role in synaptic plasticity and memory formation.
Antibacterial and Anticancer Properties
In addition to neuropharmacological applications, this compound has been investigated for its antibacterial and anticancer properties.
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial effects against common pathogens. For instance, derivatives of similar structures have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent.
- Anticancer Activity : The compound has also been evaluated for its ability to induce apoptosis in cancer cell lines. Research has demonstrated that certain analogues can lead to significant apoptosis rates in hematological cancer cells, suggesting their therapeutic potential in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR analyses:
Compound | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Pyrrole derivative | Antibacterial | 3.12 |
Compound B | Benzamide derivative | Anticancer (CML cells) | 0.35 |
Compound C | Pyridine derivative | Antiviral (HCV) | 0.26 |
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of this compound against various pathogens. Results indicated that modifications at specific positions on the pyrrolidine ring significantly enhanced antibacterial potency.
Case Study 2: Cancer Cell Line Response
Another series of experiments focused on colon cancer cells treated with this compound. The findings revealed that prolonged exposure resulted in notable apoptosis rates, particularly when combined with autophagy inhibitors, indicating a potential dual mechanism of action.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Comparative Analysis
Substituent Effects
- Benzyl vs. tert-Butyl Esters: The benzyl ester in the target compound offers moderate steric bulk compared to the tert-butyl group in analogs (e.g., CAS 1228070-72-1). Benzyl esters are typically more reactive under hydrogenolysis conditions, facilitating selective deprotection in multistep syntheses.
- Pyridine Modifications : The 3-methylpyridin-4-yl group in the target compound contrasts with analogs bearing chloro (CAS 1228070-72-1), methoxy (CAS 1228666-00-9), or fluorinated pyridines (e.g., ). Chlorine atoms enhance electrophilicity but may introduce toxicity risks, while methoxy groups improve solubility but reduce metabolic stability.
- Additional Functional Groups : The morpholinyl side chain in the compound from introduces a polar heterocycle, likely improving aqueous solubility—a critical factor for bioavailability .
Biological Activity
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring attached to a benzyl group and a 3-methylpyridine moiety. Its molecular formula is , with a molecular weight of approximately 296.4 g/mol . The presence of both pyrrolidine and pyridine rings suggests a diverse range of interactions with biological targets, enhancing its pharmacological potential.
Biological Activities
Neuropharmacological Effects:
Research indicates that compounds similar to this compound can interact with neurotransmitter receptors, notably NMDA receptors, which are essential for synaptic plasticity and memory functions. This interaction may influence pathways related to anxiety and depression, making it a candidate for further exploration in neuropharmacology.
Antimicrobial Properties:
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar pyrrolidine derivatives have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural components, particularly the pyrrolidine ring, may facilitate binding to these targets, potentially inhibiting their activity. The methyl group on the pyridine ring could modulate the compound's binding affinity and specificity, enhancing its biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Neuropharmacological Studies:
- A study highlighted the role of similar compounds in modulating NMDA receptor activity, which is crucial for cognitive functions. These findings support the potential use of this compound in treating cognitive disorders.
- Antimicrobial Activity:
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzyl (S)-2-(6-methylpyridin-3-yl)carbamoyl)pyrrolidine-1-carboxylate | Contains a carbamoyl group | Different binding affinities due to structural variations |
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine | Incorporates an oxadiazole ring | Distinct biological activities related to antioxidant properties |
(S)-2-(pyridin-3-ylcarbamoyl)pyrrolidine-1-carboxylic acid | Features a carboxylic acid group | Differentiates in solubility and reactivity compared to ester derivatives |
The uniqueness of this compound lies in its specific combination of functional groups that may enhance selectivity towards particular biological targets compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves iron-catalyzed radical cascade reactions, where pyrrolidine derivatives are functionalized with pyridine moieties. For example, Fe(dibm)₃ catalyzes the addition of acrylates to pyrrolidine scaffolds under mild conditions (60°C, EtOH solvent) with reducing agents like PhSiH₃ to stabilize intermediates . Optimization includes adjusting catalyst loading (e.g., 0.5 mol%), stoichiometry (3.0 equiv of acrylate), and reaction time (10 minutes). Monitoring progress via TLC or LC-MS ensures reproducibility.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂, pyrrolidine ring protons) and confirms stereochemistry.
- HRMS (ESI/QTOF) : Validates molecular weight (e.g., [M + Na]+ adducts) with high precision (e.g., Δ < 0.5 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
Q. What safety precautions are advised when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can computational tools like Mercury or SHELX assist in analyzing its crystal structure?
- Methodological Answer :
- Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculate packing similarity metrics .
- SHELX Suite : Refine high-resolution crystallographic data to resolve disorder or twinning. SHELXD/SHELXE are robust for experimental phasing in low-symmetry space groups .
- Void Analysis : Identify solvent-accessible regions using Mercury’s void visualization tool to assess crystallinity .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with HRMS to confirm molecular connectivity. For example, ambiguous NOE signals can be resolved by comparing experimental IR peaks (e.g., carbonyl stretches at ~1655 cm⁻¹) with computational simulations .
- Crystallographic Validation : If NMR data conflicts with proposed stereochemistry, solve the crystal structure to unambiguously assign configurations .
Q. What strategies enable regioselective functionalization of the pyrrolidine ring?
- Methodological Answer :
- Protecting Group Strategy : Use Boc or Cbz groups to block specific nitrogen sites during pyridine coupling. For example, Cbz-Pro derivatives undergo selective amidation at the α-position .
- Hypervalent Iodine Reagents : Achieve C–H activation at the 3-position of pyrrolidine via iodine(III)-mediated radical pathways, enabling late-stage diversification .
Q. How to design experiments (DoE) to optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify purity .
- Asymmetric Catalysis : Screen chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed couplings to enhance enantioselectivity. Reaction parameters (temperature, solvent polarity) are iteratively adjusted using DoE software (e.g., JMP) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.